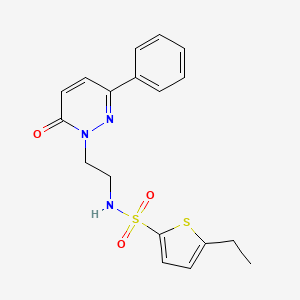
5-ethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is an intriguing compound with a diverse array of potential applications. This molecule's structure includes a thiophene ring, a sulfonamide group, and a pyridazine moiety, creating unique chemical and biological properties. These structural components contribute to its potential use in various fields, from pharmaceuticals to materials science.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 5-ethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic synthesis. One possible route includes:
Thiophene functionalization: Starting with thiophene, an ethyl group can be introduced via Friedel-Crafts alkylation.
Sulfonamide formation: The thiophene compound can then be treated with sulfonyl chloride and a suitable amine to form the sulfonamide group.
Pyridazine synthesis: Synthesis of the pyridazine ring could involve the reaction of hydrazine with a diketone, followed by phenyl group introduction.
Coupling reactions: The final step might involve coupling the pyridazine derivative with the thiophene-sulfonamide intermediate under appropriate conditions.
Industrial Production Methods: Industrial production might scale up these reactions using continuous flow processes to enhance yield and efficiency. Parameters like temperature, pressure, and solvent choice would be optimized for larger-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfone derivatives.
Reduction: The ketone in the pyridazine ring could be reduced to an alcohol under specific conditions.
Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonyl group could be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution could involve reagents like Grignard reagents or organolithium compounds.
Major Products:
Oxidized sulfones from the thiophene ring.
Reduced alcohol derivatives from the pyridazine ketone.
Various substituted products depending on the reaction conditions and reagents used.
科学的研究の応用
Chemistry: As a versatile intermediate for synthesizing more complex molecules.
Biology: It may serve as a molecular probe or lead compound in drug discovery, particularly due to its unique structural features.
Industry: Utilized in creating advanced materials or as a catalyst in certain organic reactions.
作用機序
The compound exerts its effects through various mechanisms, depending on its application:
Biological Targets: It could interact with enzymes or receptors, modulating their activity. For example, sulfonamides are known to inhibit bacterial enzyme dihydropteroate synthase.
Pathways: May affect cellular pathways involving oxidative stress, inflammation, or apoptosis, contributing to its potential therapeutic effects.
類似化合物との比較
5-ethylthiophene-2-sulfonamide: Lacks the pyridazine ring, thus differing in biological activity.
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide: Contains a benzene ring instead of thiophene, altering its chemical and physical properties.
Uniqueness: The unique combination of the thiophene ring, sulfonamide group, and pyridazine moiety distinguishes it from other compounds. This structural diversity imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and application.
Let’s keep exploring! What else has been on your mind lately?
特性
IUPAC Name |
5-ethyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-2-15-8-11-18(25-15)26(23,24)19-12-13-21-17(22)10-9-16(20-21)14-6-4-3-5-7-14/h3-11,19H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVHQRLNDHPMRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2848767.png)
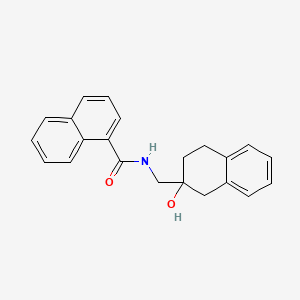
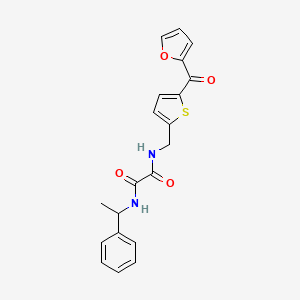
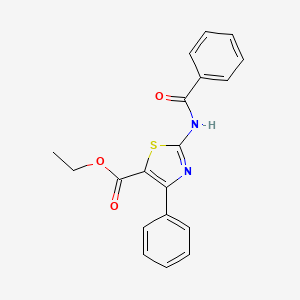
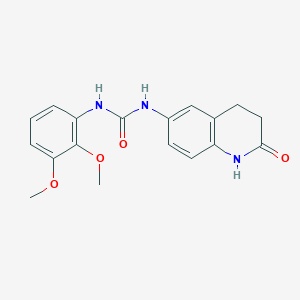
![N-(3-(1H-imidazol-1-yl)propyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2848775.png)
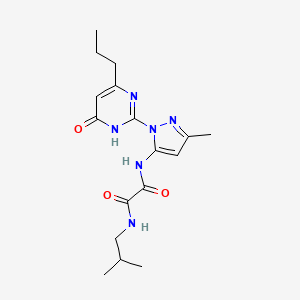
![3-(5-(1-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide](/img/structure/B2848777.png)
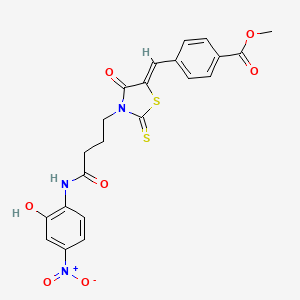
![2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopentylacetamide](/img/structure/B2848781.png)
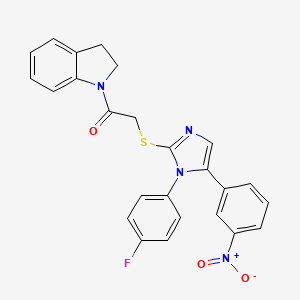
![2-{[4-(2-Chloroacetyl)piperazin-1-yl]sulfonyl}benzonitrile](/img/structure/B2848785.png)
![2-(4-(N-ethyl-N-phenylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2848788.png)
![2-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2848789.png)
